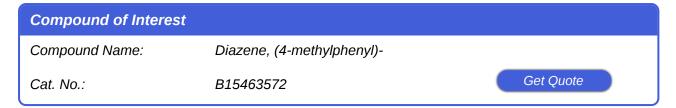


# Spectroscopic Analysis of (E)-Diazene, (4-methylphenyl)-: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (E)-diazene, (4-methylphenyl)-, also known as (E)-1,2-di-p-tolyldiazene, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For comparative purposes, data for the parent compound, azobenzene, is also presented. This document is intended to serve as a practical reference for the characterization of this and similar azo compounds, which are of significant interest in various fields, including materials science and pharmacology.

#### **Data Presentation**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (E)-1,2-di-p-tolyldiazene and azobenzene.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
(E)-1,2-di-p- tolyldiazene	CDCl₃	7.82	d	8.5	4H, Aromatic CH
7.31	d	8.0	4H, Aromatic CH		
2.44	S	-	6H, CH₃	_	
Azobenzene	CDCl <sub>3</sub>	7.90-7.93	m	-	4H, Aromatic CH (ortho)
7.45-7.54	m	-	6H, Aromatic CH (meta, para)		

d: doublet, s: singlet, m: multiplet

Table 2: <sup>13</sup>C NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) [ppm]	Assignment
(E)-1,2-di-p- tolyldiazene	CDCl₃	151.0	C-N
141.3	C-CH₃		
129.8	Aromatic CH		
122.9	Aromatic CH		
21.6	CH₃		
Azobenzene	CDCl₃	152.8	C-N
130.9	Aromatic CH (para)		
129.1	Aromatic CH (ortho)	_	
122.9	Aromatic CH (meta)		

**Table 3: IR Spectroscopic Data** 



Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
(E)-1,2-di-p-tolyldiazene (Expected)	~3030	Aromatic C-H stretch
~1600	C=C aromatic ring stretch	
~1495	C=C aromatic ring stretch	_
~1450	N=N stretch	-
~820	para-disubstituted C-H out-of- plane bend	
Azobenzene	~3060	Aromatic C-H stretch
~1600, 1485, 1450	C=C aromatic ring stretch	
~1450	N=N stretch	-
~770, 690	C-H out-of-plane bend (monosubstituted)	

Note: The IR data for (E)-1,2-di-p-tolyldiazene is based on characteristic absorption frequencies for its functional groups, as a complete experimental spectrum was not available in the cited literature. For para-substituted benzene rings, a characteristic C-H wagging peak is expected between 860 and 790 cm<sup>-1</sup>.

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 1. Sample Preparation:
- Solid Samples: Weigh 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[1]



- Liquid Samples: Add 1-2 drops of the liquid sample to a clean 5 mm NMR tube and dilute with approximately 0.6-0.7 mL of a deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- 2. Data Acquisition:
- Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
- The instrument is tuned and the magnetic field is shimmed for homogeneity.
- For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, a larger number of scans is required due to the lower natural abundance of the <sup>13</sup>C isotope. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

#### Infrared (IR) Spectroscopy

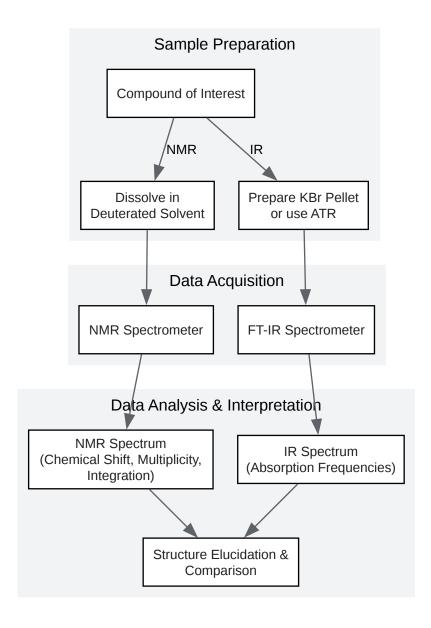
- 1. Sample Preparation (for solid samples):
- KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.[2]
- 2. Data Acquisition:
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
- The prepared sample is then placed in the sample compartment of the FT-IR spectrometer.



• The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Multiple scans are averaged to improve the signal-to-noise ratio.

# **Mandatory Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.



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#### References

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